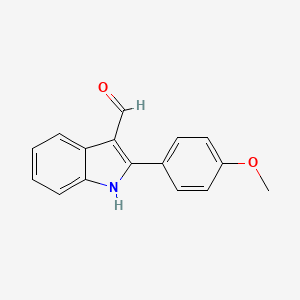

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

描述

属性

IUPAC Name |

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMWZVMNUAWWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396949 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-80-7 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde, followed by cyclization and oxidation steps. One common method includes:

Condensation Reaction: 4-methoxyphenylhydrazine reacts with an aldehyde to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization to form the indole ring.

Oxidation: The resulting indole derivative is oxidized to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for higher yields and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products:

Oxidation: 2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(4-methoxyphenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that indole derivatives, including 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, possess antimicrobial properties. Compounds structurally similar to this indole derivative have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Antitumor Properties

Indole compounds are known for their antitumor activities. The unique structure of this compound may contribute to its ability to inhibit cancer cell growth. Studies focusing on the biological activity of indoles reveal their potential in targeting cancer pathways .

Anti-inflammatory Effects

The indole scaffold is also associated with anti-inflammatory properties. Investigations into the mechanisms of action of similar compounds suggest that they may modulate inflammatory responses, making them candidates for further development in treating inflammatory diseases .

Synthetic Applications

Building Block for Complex Molecules

this compound serves as a critical intermediate in the synthesis of more complex heterocyclic compounds. Its aldehyde functional group allows for various reactions, including condensation and reduction processes, facilitating the construction of diverse molecular architectures .

Synthesis of Indole Derivatives

The compound can be utilized in multi-component reactions to synthesize other indole derivatives. For instance, it can participate in Mannich-type reactions or be used as a precursor for generating pyrrole derivatives through cyclization processes .

Case Study 1: Antimicrobial Activity

A study analyzed the antimicrobial efficacy of several indole derivatives against common bacterial strains. The results showed that compounds with substituents similar to those found in this compound exhibited significant inhibition zones, indicating strong antibacterial activity.

Case Study 2: Synthesis of Heterocycles

In a recent synthetic protocol, researchers demonstrated an efficient method for synthesizing pyrrole-3-carbaldehydes from indole derivatives like this compound. This method involved a one-pot reaction that simplified the synthesis process while maintaining high yields of the desired products .

作用机制

The mechanism of action of 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole core can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

相似化合物的比较

Table 1: Key Structural and Electronic Differences

Physical and Spectroscopic Properties

- NMR Data :

- Solubility : Methoxy and hydroxy derivatives exhibit higher aqueous solubility compared to hydrophobic isopropyl or benzyl analogues .

生物活性

2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde is a compound that belongs to the indole derivatives class, known for their diverse biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibition properties, while also summarizing relevant research findings.

Chemical Structure and Properties

The compound features an indole ring substituted with a para-methoxyphenyl group and an aldehyde functional group at the 3-position. The methoxy group enhances lipophilicity, potentially affecting its interaction with biological targets.

Anti-Cancer Properties

Research has indicated that indole-3-carbaldehyde derivatives, including this compound, exhibit significant anti-cancer properties. These compounds may regulate the cell cycle and induce apoptosis in cancer cells. For instance:

- Mechanism of Action : Indole derivatives can inhibit various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

- Case Study : A study demonstrated that derivatives of indole-3-carbaldehyde induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which could be relevant for various therapeutic applications:

- Target Enzymes : Studies have focused on its potential to inhibit enzymes like cyclin-dependent kinases (CDKs) and other targets involved in cancer and inflammatory pathways.

- Research Findings : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against specific enzymes, indicating potent inhibitory effects .

Anti-Inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties:

- Mechanism : The anti-inflammatory effects may stem from the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO).

- Case Studies : Research has shown that compounds similar to this compound can significantly reduce inflammation in animal models by modulating immune responses .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indole-3-carboxaldehyde | Indole ring with an aldehyde group | Precursor for various derivatives |

| 6-Methoxyindole-3-carboxaldehyde | Indole ring with a methoxy group at position 6 | Different biological activity profiles |

| 5-Methoxyindole-3-carboxaldehyde | Indole ring with a methoxy group at position 5 | Potentially different reactivity due to positioning |

| 1-(4-Methoxybenzoyl)-1H-indole | Indole ring with a benzoyl substituent | Enhanced stability due to steric hindrance |

The unique substitution pattern of this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

常见问题

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde?

Methodological Answer: The compound is typically synthesized via condensation reactions or functionalization of indole precursors. A widely used approach involves:

- Step 1 : Refluxing indole-3-carbaldehyde derivatives with substituted aryl halides or aryl boronic acids under palladium-catalyzed cross-coupling conditions.

- Step 2 : Introducing the 4-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling.

- Step 3 : Purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures or column chromatography .

- Alternative Route : Oxime formation by reacting indole-3-carbaldehyde with hydroxylamine in ethanol, followed by functionalization (e.g., alkylation or acylation) .

Q. Key Considerations :

- Use sodium acetate as a base to optimize reaction efficiency.

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the aldehyde group.

Q. How is the structural characterization of this compound performed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard:

- Crystal Growth : Slow evaporation of saturated solutions in solvents like DMF or ethanol.

- Data Collection : Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (e.g., C–C = 1.376 Å) and angles (e.g., C–N–C = 124.87°).

- Validation : Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to confirm geometry .

Q. What spectroscopic techniques are critical for confirming its purity and functional groups?

Methodological Answer:

- NMR : ¹H/¹³C NMR to identify the aldehyde proton (δ ~10 ppm) and methoxy group (δ ~3.8 ppm).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O of methoxy group).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 251.28 .

Note : Lack of reported density or melting points (e.g., in ) necessitates experimental determination via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental crystallographic data?

Methodological Answer: Discrepancies in bond angles/lengths (e.g., between XRD and DFT) arise from crystal packing effects or solvent interactions. To address this:

- Geometry Optimization : Use Gaussian or ORCA software to minimize energy states in vacuum vs. solvent (e.g., PCM model).

- Torsional Analysis : Compare dihedral angles of the methoxyphenyl group to assess conformational flexibility .

- Validation : Calculate R-factors (e.g., R₁ < 0.05) to ensure computational reliability .

Q. What strategies optimize the yield of this compound in multistep syntheses?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., aldol condensation).

- Workflow : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry) .

Q. Example Optimization Table :

| Condition | Low Yield (50%) | High Yield (85%) |

|---|---|---|

| Catalyst | PdCl₂ | Pd(OAc)₂ |

| Solvent | Ethanol | DMF |

| Temperature (°C) | 70 | 100 |

Q. How can isotopic labeling (e.g., ¹⁴C) aid in studying its metabolic or mechanistic pathways?

Methodological Answer:

- Synthesis : Start with [¹⁴C]-toluene to label the methoxyphenyl ring via Friedel-Crafts acylation .

- Applications :

- Tracer Studies : Track metabolic degradation in vitro using LC-MS/MS.

- Mechanistic Probes : Identify reactive intermediates in enzyme inhibition assays.

- Purification : Use preparative HPLC with radiometric detection to isolate labeled compounds .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination).

- Antimicrobial Screening : Broth microdilution against S. aureus or E. coli (MIC values).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Note : Structural analogs (e.g., 4-hydroxyindole derivatives) show enhanced bioactivity, suggesting SAR studies for optimization .

Q. How do structural modifications at the indole core affect its reactivity and stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。